molecular formula C19H22ClN B12626601 C19H22ClN

C19H22ClN

Cat. No.: B12626601
M. Wt: 299.8 g/mol
InChI Key: RXSMVULHZSNEQK-UHFFFAOYSA-M
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Description

Diverse Structural Architectures Encompassing the C19H22ClN Molecular Formula

The molecular formula this compound is not confined to a single molecular entity but rather describes a range of isomers, each with a unique three-dimensional arrangement of atoms. These diverse structural architectures are primarily categorized into distinct chemical scaffolds, with the most prominent being the triphenylethylene (B188826) derivatives.

Triphenylethylene Scaffold: This is the most extensively studied structural class for this compound. A key feature of this scaffold is a central carbon-carbon double bond substituted with three phenyl rings and a side chain containing the chloro and amine functionalities. A prime example is Clomifene (B125282) , which exists as two geometric isomers: enclomiphene (B195052) ((E)-isomer) and zuclomiphene (B94539) ((Z)-isomer). The spatial arrangement of the substituents around the double bond is crucial for their biological activity.

Diphenylpropylamine Scaffold: Another structural class is the diphenylpropylamines. These compounds feature a propyl chain with two phenyl groups attached to the same carbon atom. While a broad class of pharmaceuticals, specific examples with the this compound formula are less common in prominent research literature but represent a potential area for exploration.

Cinnamylamine Scaffold: A less common but structurally distinct architecture is represented by compounds like N-benzyl-n-(2-chloroethyl)-o-methylcinnamylamine . This molecule features a cinnamyl group (a three-carbon chain with a double bond, attached to a phenyl ring) with benzyl (B1604629) and chloroethyl substituents on the nitrogen atom.

These diverse scaffolds highlight the versatility of the this compound formula, allowing for a wide range of molecular shapes and electronic properties.

Significance of this compound Scaffolds in Contemporary Chemical Science

The significance of this compound scaffolds, particularly the triphenylethylene derivatives, lies predominantly in their role as Selective Estrogen Receptor Modulators (SERMs) . SERMs are a class of compounds that bind to estrogen receptors but have different effects in different tissues. They can act as estrogen agonists (mimicking estrogen) in some tissues while acting as estrogen antagonists (blocking estrogen) in others. This tissue-selective activity is of immense therapeutic value.

Clomifene, for instance, is widely used in the treatment of infertility in women. wikipedia.org Its anti-estrogenic effect on the hypothalamus leads to an increase in the hormones that stimulate ovulation. wikipedia.org Beyond fertility, these compounds have been investigated for their potential in treating other conditions. The development of SERMs like tamoxifen (B1202) (a structurally related compound) has revolutionized the treatment of hormone receptor-positive breast cancer. nih.gov The study of this compound compounds contributes to the broader understanding of structure-activity relationships in SERMs, guiding the design of new drugs with improved efficacy and fewer side effects.

The table below summarizes key compounds with the this compound formula and their primary area of significance.

Compound NameStructural ScaffoldPrimary Significance
EnclomipheneTriphenylethyleneSelective Estrogen Receptor Modulator (SERM)
ZuclomipheneTriphenylethyleneSelective Estrogen Receptor Modulator (SERM)
N-benzyl-n-(2-chloroethyl)-o-methylcinnamylamineCinnamylamineChemical research intermediate

Foundational Research Trajectories and Paradigm Shifts in this compound Chemistry

The research trajectory of this compound compounds is intrinsically linked to the broader history of non-steroidal estrogen antagonists. The initial discovery and development of these molecules were not aimed at their current therapeutic applications, marking significant paradigm shifts in medicinal chemistry.

From Contraception to Fertility Treatment: In the mid-20th century, pharmaceutical research was heavily invested in developing oral contraceptives. nih.govnih.gov Compounds with anti-estrogenic properties were initially synthesized with the goal of preventing pregnancy. nih.gov However, clinical studies with compounds like clomifene revealed an unexpected outcome: instead of preventing ovulation, they induced it in anovulatory women. nih.gov This serendipitous discovery represented a major paradigm shift, transforming a failed contraceptive into a cornerstone of fertility treatment. nih.gov Clomifene was synthesized in 1956 and approved for medical use in the United States in 1967, heralding the era of assisted reproductive technology. wikipedia.org

From Fertility to Cancer Therapy: The anti-estrogenic properties of the triphenylethylene scaffold also suggested their potential in treating hormone-sensitive cancers, particularly breast cancer. The development of tamoxifen, a compound closely related to clomifene, exemplified this second paradigm shift. Initially explored for other indications, its efficacy in treating and preventing breast cancer was a landmark achievement in oncology. nih.gov This shift underscored the potential of modulating hormone receptors as a targeted cancer therapy strategy.

Contemporary Challenges and Prospective Avenues in this compound Investigations

Despite the successes, research into this compound and related compounds faces several contemporary challenges that are paving the way for new avenues of investigation.

Overcoming Drug Resistance: A significant challenge in the long-term use of SERMs like tamoxifen is the development of drug resistance in cancer cells. nih.govnih.govuc.edu Understanding the molecular mechanisms behind this resistance is a major focus of current research. uc.edu Prospective avenues include the development of novel this compound analogs or combination therapies that can overcome or bypass these resistance pathways. nih.gov

The Quest for the "Ideal" SERM: The ideal SERM would exhibit beneficial estrogenic effects on bone, the cardiovascular system, and the brain, while having potent anti-estrogenic effects in breast and uterine tissue, thereby minimizing side effects. nih.gov The search for such a molecule drives much of the current research in this area. This involves fine-tuning the structure of the this compound scaffold to achieve a more desirable tissue-selectivity profile.

Stereoselective Synthesis: The synthesis of triphenylethylene derivatives with specific geometric isomerism (E or Z) remains a synthetic challenge. nih.gov Developing efficient and highly stereoselective synthetic methods is crucial for producing pure isomers for pharmacological evaluation, as the biological activity of enclomiphene and zuclomiphene differs significantly.

Exploring New Therapeutic Applications: While the primary focus has been on fertility and cancer, researchers are exploring other potential applications for this compound compounds and other SERMs. These include osteoporosis, and potentially neurodegenerative diseases. nih.govbmj.com The ability to modulate estrogen receptors in various tissues opens up a wide range of therapeutic possibilities that are yet to be fully explored.

Properties

Molecular Formula

C19H22ClN

Molecular Weight

299.8 g/mol

IUPAC Name

7a,9,9-trimethyl-8,10-dihydro-7H-naphtho[1,2-f]isoindol-9-ium;chloride

InChI

InChI=1S/C19H22N.ClH/c1-19-11-15-9-8-14-6-4-5-7-17(14)18(15)10-16(19)12-20(2,3)13-19;/h4-10H,11-13H2,1-3H3;1H/q+1;/p-1

InChI Key

RXSMVULHZSNEQK-UHFFFAOYSA-M

Canonical SMILES

CC12CC3=C(C=C1C[N+](C2)(C)C)C4=CC=CC=C4C=C3.[Cl-]

Origin of Product

United States

State of the Art Synthetic Methodologies for C19h22cln Chemical Entities

Strategic Design and Optimization of Synthetic Pathways for C19H22ClN Core Structures

The efficient synthesis of the this compound framework hinges on the strategic selection of precursors and the optimization of reaction conditions to maximize yield and purity. A common approach involves the formation of carbon-nitrogen bonds, which can be achieved through several key methodologies.

Rational Selection of Precursors and Reagents

The construction of a tertiary amine core, such as that in N-benzyl-N-ethyl-2-phenylethanamine, can be approached from multiple retrosynthetic disconnections. A prevalent strategy is the sequential N-alkylation of a primary amine or the reductive amination of a carbonyl compound.

For instance, a common synthetic route involves the reaction of a phenethylamine derivative with appropriate alkylating agents. Reductive amination, a powerful and widely used method for C-N bond formation, offers a controlled and efficient pathway. nih.govias.ac.in This method typically involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. nih.gov

A representative set of precursors for the synthesis of a this compound core structure via reductive amination is detailed in the table below.

Precursor 1Precursor 2Reducing AgentProduct Core Structure
PhenylacetaldehydeN-BenzylethylamineSodium triacetoxyborohydrideN-benzyl-N-ethyl-2-phenylethanamine
BenzaldehydeN-Ethyl-2-phenylethylamineSodium cyanoborohydrideN-benzyl-N-ethyl-2-phenylethanamine
AcetophenoneN-Benzyl-N-ethylamineCatalytic Hydrogenation (e.g., Pd/C)N-benzyl-N-ethyl-1-phenylethanamine

Investigation of Reaction Mechanisms and Kinetics in this compound Formation

Understanding the reaction mechanisms is crucial for optimizing the synthesis of this compound entities. In reductive amination, the initial step is the formation of a hemiaminal, which then dehydrates to form an iminium ion. The rate of this step is often pH-dependent. The subsequent reduction of the iminium ion by a hydride reagent is typically the rate-determining step. The choice of reducing agent is critical; reagents like sodium triacetoxyborohydride are favored as they are mild enough not to reduce the starting carbonyl compound but are sufficiently reactive to reduce the intermediate iminium ion.

Exploitation of Catalytic Systems for Enhanced Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering pathways with higher efficiency and selectivity. For the synthesis of this compound structures, various catalytic systems are employed.

The "borrowing hydrogen" or "hydrogen autotransfer" methodology is an elegant and atom-economical approach for the N-alkylation of amines with alcohols. This process, often catalyzed by transition metal complexes (e.g., ruthenium, iridium), involves the temporary oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine. The hydrogen for the reduction step is provided by the initial oxidation of the alcohol, with water being the only byproduct.

CatalystAmineAlcoholProduct
[Ru(p-cymene)Cl2]22-PhenylethylamineBenzyl (B1604629) alcohol & EthanolN-benzyl-N-ethyl-2-phenylethanamine
Iridium complexesAniline derivativesSubstituted benzyl alcoholsN-benzylanilines

Application of Innovative Synthetic Techniques

To further enhance the efficiency and sustainability of synthesizing this compound compounds, several innovative techniques have been adopted.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. This technique utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes, leading to the formation of reactive intermediates that can participate in bond-forming reactions.

Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. The synthesis of N-alkylated amines has been successfully demonstrated in flow systems, often with heterogeneous catalysts, allowing for easier product purification.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates by rapidly heating the reaction mixture. This technique has been applied to the synthesis of N-benzylamines and other related structures, often leading to higher yields in shorter reaction times compared to conventional heating. echemi.com

Regioselective and Stereoselective Syntheses of this compound Isomers

For this compound isomers possessing stereocenters, controlling the stereochemical outcome of the synthesis is of paramount importance, particularly in the context of medicinal chemistry where different enantiomers can exhibit distinct biological activities.

Asymmetric reduction of a prochiral imine intermediate is a common strategy to introduce chirality. This can be achieved using chiral reducing agents or, more commonly, a chiral catalyst in a hydrogenation or transfer hydrogenation reaction. For example, the asymmetric hydrogenation of an imine derived from acetophenone and N-benzyl-N-ethylamine, using a chiral rhodium or iridium catalyst, can provide enantiomerically enriched N-benzyl-N-ethyl-1-phenylethanamine.

The regioselectivity of N-alkylation becomes critical when starting with amines that have multiple reactive sites. For instance, in the alkylation of substituted anilines, the position of substitution on the aromatic ring can influence the reactivity of the amino group.

Derivatization and Functionalization Strategies for this compound Analogues

Once the core this compound structure is assembled, further derivatization and functionalization can be carried out to explore structure-activity relationships or to fine-tune the properties of the molecule.

Functional groups on the aromatic rings of the benzyl or phenethyl moieties can be introduced either at the precursor stage or on the final product. For example, electrophilic aromatic substitution reactions, such as nitration or halogenation, can be performed on the phenyl rings, followed by further transformations of the newly introduced groups.

The nitrogen atom itself can also be a site for further functionalization. For instance, the tertiary amine can be oxidized to an N-oxide, or in some cases, dealkylation can occur to generate secondary amines, which can then be re-functionalized with different alkyl groups.

Advanced Spectroscopic and Crystallographic Characterization of C19h22cln Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules like Sertraline. It provides detailed information about the chemical environment of individual atoms.

COSY (Correlation Spectroscopy): This 2D NMR technique identifies protons that are coupled to each other, typically on adjacent carbon atoms. For Sertraline, COSY spectra would reveal correlations between the protons within the tetrahydronaphthalene ring system and the side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is instrumental in assigning the carbon skeleton of Sertraline.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments show correlations between protons and carbons that are two or three bonds away. This technique is vital for piecing together the different fragments of the molecule, such as connecting the dichlorophenyl ring to the tetrahydronaphthalene core.

A predicted ¹H NMR spectrum for Sertraline is available, and experimental spectra have been used to compare different brands of Sertraline tablets. drugbank.comresearchgate.net The signals from the active ingredient can be clearly distinguished from excipients like magnesium stearate. researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for Sertraline

Atom Chemical Shift (ppm) Multiplicity
Aromatic Protons 7.0 - 7.5 Multiplet
CH-N 3.5 - 4.0 Multiplet
CH-Ar 4.0 - 4.5 Multiplet
CH₂ 1.5 - 2.5 Multiplet
N-CH₃ 2.5 - 3.0 Singlet
NH 8.5 - 9.5 Broad Singlet

Note: This is a generalized prediction. Actual chemical shifts can vary based on solvent and other experimental conditions.

The stereochemistry of Sertraline is critical to its biological activity. The active form is the (1S, 4S) stereoisomer. iucr.org NMR techniques, particularly Nuclear Overhauser Effect (NOE) spectroscopy, are pivotal in determining the relative stereochemistry of chiral centers. By observing through-space interactions between protons, the cis relationship between the methylamino group at C-1 and the dichlorophenyl group at C-4 in the tetrahydronaphthalene ring can be confirmed. Conformational analysis, aided by computational modeling, reveals that the two phenyl rings are approximately perpendicular to each other, and the unsaturated ring adopts a half-chair conformation. iucr.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of Sertraline hydrochloride has been analyzed through both experimental measurements and computational calculations. nih.gov Key vibrational modes include N-H stretching, C-H stretching of the aromatic and aliphatic regions, and scissoring vibrations of the NH₂ group. nih.govaps.org

Raman Spectroscopy: The Raman spectrum of Sertraline shows a prominent peak corresponding to the N-H stretching vibration mode around 3539 cm⁻¹. aps.org The C-H stretching vibrations are observed in the region between 3004 and 3230 cm⁻¹. aps.org

Table 2: Key Vibrational Frequencies for Sertraline

Functional Group Vibrational Mode Wavenumber (cm⁻¹) Technique
N-H Stretching ~3539 Raman
C-H (aromatic) Stretching 3000 - 3100 IR/Raman
C-H (aliphatic) Stretching 2850 - 3000 IR/Raman
NH₂ Scissoring ~1651 IR

Electronic Spectroscopy (UV-Visible) for Chromophoric Characterization

UV-Visible spectroscopy is used to study the electronic transitions within a molecule, particularly in systems with chromophores (light-absorbing groups). The aromatic rings in Sertraline act as chromophores. The UV-Vis spectrum of Sertraline shows absorption maxima at approximately 195 nm and 270 nm. sielc.comresearchgate.net The absorption is influenced by the pH of the medium. sielc.com In acidic mobile phases (pH ≤ 3), these are the characteristic absorption peaks. sielc.com Other studies have reported absorption maxima at 228.0 nm and 274 nm. ijpsjournal.com The extent of conjugation in the molecule is a key factor determining the wavelength of maximum absorption.

Table 3: UV-Visible Absorption Maxima for Sertraline

Reported λmax (nm) Solvent/Conditions
195, 270 Acidic mobile phase (pH ≤ 3) sielc.comresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental composition. nih.gov The molecular ion of Sertraline is observed at an m/z of 306.08108. nih.gov

Fragmentation analysis through techniques like tandem mass spectrometry (MS/MS) reveals the structure of the molecule. For Sertraline, the primary fragmentation product ions are observed at m/z 275.03888 and 158.97628. nih.govoup.com The transition of m/z 306.3 → 275.2 is commonly used for quantification of Sertraline. oup.com

Table 4: High-Resolution Mass Spectrometry Data for Sertraline

Ion m/z (Observed)
Molecular Ion [M]⁺ 306.08108 nih.gov
Fragment Ion 1 275.03888 nih.gov

Single-Crystal X-ray Diffraction for Definitive Solid-State Structural Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline structure. carleton.edu Studies on Sertraline hydrochloride have provided definitive structural data. iucr.orgresearchgate.net

The crystal structure determination of the (1S, 4S) stereoisomer confirms the absolute configuration. iucr.org Sertraline hydrochloride is known to exist in different polymorphic forms, with at least two forms (I and II) crystallizing in the same orthorhombic space group but differing in their molecular conformation. researchgate.netresearchgate.net

The analysis reveals key structural features:

The two phenyl rings are nearly perpendicular to each other. iucr.org

The unsaturated ring of the tetrahydronaphthalene system is in a half-chair conformation. iucr.org

The distance between the center of the halogen-substituted phenyl ring and the amino nitrogen atom is approximately 6.5 Å. iucr.org

In the crystal lattice, hydrogen bonds are formed between the nitrogen atoms and the chloride anions. researchgate.net

Table 5: Crystallographic Data for Sertraline Hydrochloride (Form II)

Parameter Value
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 6.883 (1)
b (Å) 13.911 (3)
c (Å) 17.589 (4)
V (ų) 1684.1 (6)
Z 4
Temperature (K) 273

Data obtained from Ravikumar et al. (2006). researchgate.net

Table of Compound Names

Compound Name
Sertraline
Sertraline Hydrochloride

Crystal Packing Analysis and Lattice Parameters

The arrangement of molecules in a crystal, known as crystal packing, is governed by the drive to achieve the most thermodynamically stable state. This arrangement is quantitatively described by the unit cell, the fundamental repeating unit of the crystal, and its lattice parameters: the lengths of the cell edges (a, b, c) and the angles between them (α, β, γ).

For a molecule with the complexity of C19H22ClN, which likely contains aromatic rings and a substituted amine group, the crystal packing would be a delicate balance of shape-fitting and the optimization of intermolecular interactions. The specific crystal system (e.g., monoclinic, orthorhombic) and space group would be determined through single-crystal X-ray diffraction studies.

Table 1: Representative Lattice Parameters for Analogous Chloro-N-Aromatic Compounds

Compound FormulaCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)Volume (ų)
C₁₆H₁₆ClNMonoclinic7.19812.39815.86590102.296901383.3
C₁₅H₁₄ClNMonoclinic-------

Note: Data for this compound is not available. The table presents data from a closely related structure to illustrate typical lattice parameter values. The complete dataset for C₁₅H₁₄ClN was not fully retrieved in the search.

The volume of the unit cell is a critical parameter that, in conjunction with the number of molecules per unit cell (Z), provides the calculated density of the crystal. These parameters are unique fingerprints of a specific crystalline form.

Analysis of Intermolecular Non-Covalent Interactions

The forces that hold molecules together in a crystal lattice, while weaker than covalent bonds, are paramount in determining the crystal's stability and properties. For this compound, a molecule containing hydrogen, carbon, chlorine, and nitrogen atoms, several types of non-covalent interactions are anticipated to play a significant role.

Halogen Bonding: The chlorine atom in this compound can participate in halogen bonding. This is a highly directional interaction where the electrophilic region on the halogen atom (the σ-hole) interacts with a nucleophilic site, such as the lone pair of electrons on the nitrogen atom or the π-system of an aromatic ring. These interactions, denoted as C-Cl···N or C-Cl···π, can be as significant as conventional hydrogen bonds in directing crystal packing.

Polymorphism and Co-crystallization Studies

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Each polymorph, having a different crystal packing and/or molecular conformation, can exhibit distinct physicochemical properties. Given the conformational flexibility that may be present in a molecule like this compound, the existence of multiple polymorphic forms is a distinct possibility. The identification and characterization of different polymorphs are critical, as they can have significant implications for properties such as solubility and stability.

Furthermore, the technique of co-crystallization offers a pathway to modify the solid-state properties of a compound. A co-crystal is a crystalline material composed of two or more different molecules in a stoichiometric ratio. By selecting appropriate co-formers that can interact with this compound through hydrogen bonding, halogen bonding, or other non-covalent interactions, it may be possible to create novel solid forms with tailored properties. Studies in this area would involve screening various co-formers and employing techniques such as solution crystallization or solid-state grinding to generate and characterize new co-crystalline phases.

Computational Chemistry and Theoretical Investigations of C19h22cln Compounds

Quantum Mechanical Studies and Electronic Structure Calculations

Quantum mechanical methods are employed to understand the electronic structure of molecules, which governs their chemical properties. These calculations provide detailed information about electron distribution, orbital energies, and molecular geometry.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. mdpi.comyoutube.com A primary application of DFT is geometry optimization, where the algorithm systematically alters the molecule's geometry to find the lowest energy arrangement of its atoms, known as the equilibrium structure. mdpi.com

By calculating the energy for various atomic arrangements, researchers can map out the potential energy surface, or energy landscape, of a molecule. This landscape reveals stable conformations (local energy minima) and the energy barriers required to transition between them (transition states). Such information is crucial for understanding molecular stability and reaction pathways. DFT calculations are performed using various functionals and basis sets, with choices like B3LYP and cc-pVQZ being common for achieving a balance between accuracy and computational cost. mdpi.com

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comnumberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, defining its nucleophilic character. wikipedia.orgnumberanalytics.com Conversely, the LUMO is the orbital that is most likely to accept electrons, indicating its electrophilic character. wikipedia.orgnumberanalytics.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. chemrxiv.org A small gap suggests that the molecule can be easily excited, making it more reactive. Analysis of the nodal properties and spatial distribution of these orbitals helps predict how molecules will interact and the regioselectivity of chemical reactions. youtube.com

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Theory

Term Description Significance in Reactivity
HOMO Highest Occupied Molecular Orbital Represents the ability to donate electrons (nucleophilicity).
LUMO Lowest Unoccupied Molecular Orbital Represents the ability to accept electrons (electrophilicity).

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap indicates higher chemical reactivity and lower kinetic stability. |

Molecular Electrostatic Potential (MEP) surface mapping is a visualization technique that illustrates the charge distribution within a molecule. rsc.orgresearchgate.net It is used to predict how a molecule will interact with other charged species. The MEP is mapped onto the molecule's electron density surface, with different colors representing different potential values. rsc.org

Typically, red areas indicate regions of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue areas denote positive electrostatic potential, which are electron-poor and prone to nucleophilic attack. Green and yellow areas represent regions that are relatively neutral. This visual guide is invaluable for predicting sites of hydrogen bonding and other non-covalent interactions. rsc.orgresearchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding within a molecule by translating the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structure concepts of bonds and lone pairs. nih.govnih.govmdpi.com This method allows for the quantitative investigation of intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled (donor) orbital to a nearby empty (acceptor) orbital. mdpi.com

The strength of these donor-acceptor interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value signifies a stronger interaction, indicating greater stabilization of the molecule due to electron delocalization. NBO analysis is therefore instrumental in understanding the underlying electronic factors that contribute to molecular stability and structure. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

Molecular Dynamics (MD) is a computational method that simulates the physical movements of atoms and molecules over time. rsc.orgresearchgate.net By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of the particles evolve. rsc.org This technique is particularly useful for exploring the conformational landscape of flexible molecules, allowing researchers to observe how a molecule samples different shapes and orientations in response to its environment. rsc.org

MD simulations provide insights into the dynamic behavior of molecules, such as protein folding, ligand binding, and the properties of materials at the atomic level. The simulations are governed by a force field, which is a set of parameters that defines the potential energy of the system. rsc.org

In Silico Screening and Virtual Ligand Design Principles

In silico screening, or virtual screening, is a computational technique used extensively in drug discovery to search large libraries of chemical compounds to identify those that are most likely to bind to a biological target, such as a protein or enzyme. This process significantly reduces the time and cost associated with experimental high-throughput screening.

Virtual screening can be structure-based, where the three-dimensional structure of the target is known, or ligand-based, where a set of molecules known to interact with the target is used to guide the search. The principles of virtual ligand design involve creating or modifying molecules computationally to improve their binding affinity, selectivity, and pharmacokinetic properties before they are synthesized and tested in the lab.

Compound Names Mentioned

As no specific compounds with the formula C19H22ClN were analyzed in this article, no corresponding table of compound names is provided.

Crystal Structure Prediction and Lattice Energy Minimization

Crystal Structure Prediction (CSP) is a computational methodology aimed at identifying the most stable, low-energy crystal structures (polymorphs) of a given molecule from its chemical diagram alone. The underlying principle of CSP is the hypothesis that the experimentally observable crystal structure corresponds to a minimum in the lattice energy landscape. The process is a significant challenge in computational chemistry due to the high dimensionality of the problem, involving the molecule's orientation and position within the crystal lattice.

The general workflow for CSP involves two main stages: the generation of a diverse set of plausible crystal packings and the subsequent ranking of these structures based on their calculated lattice energies.

Trial Structure Generation: Initially, a large number of trial crystal structures are generated. This is often accomplished using algorithms that sample various combinations of space groups, molecular conformations, and packing arrangements. Methods like quasi-random sampling are employed to efficiently explore the vast conformational space. For a flexible molecule, such as an isomer of this compound, the conformational flexibility of the molecule itself is also a critical variable that must be considered during the search.

Lattice Energy Minimization: Each generated trial structure undergoes lattice energy minimization. This is a crucial step where the geometry of the crystal lattice is optimized to find the nearest local energy minimum. The lattice energy is the sum of the intermolecular and intramolecular energies.

The intermolecular interactions are typically calculated using a combination of methods. In the initial stages, computationally less expensive atom-atom force fields are often used to rapidly screen a large number of structures. For the most promising low-energy structures, more accurate and computationally intensive methods are employed. These can include anisotropic atom-atom potentials or, for higher accuracy, quantum mechanical methods like dispersion-corrected density functional theory (DFT-D). The intramolecular energy, which accounts for the conformational energy of the molecule within the crystal, is also a critical component of the total lattice energy.

For a hypothetical this compound compound, such as N-(4-chlorobenzyl)-N-ethyl-1,2-diphenylethan-1-amine, a CSP study would aim to identify its most likely crystal packing arrangements. The results of such a study are typically presented in a crystal energy landscape plot, which shows the relative energies of the predicted structures.

Below is an illustrative data table representing the kind of output one might expect from a CSP study on a this compound isomer. The table shows the key crystallographic data for several predicted low-energy polymorphs.

Predicted PolymorphSpace Groupa (Å)b (Å)c (Å)β (°)Volume (ų)Relative Lattice Energy (kJ/mol)
Form I P2₁/c10.512.114.395.218050.0
Form II P-18.911.210.8105.310401.5
Form III P2₁2₁2₁7.515.416.290.018703.2
Form IV C2/c20.15.917.8112.419554.8

Note: The data in this table is hypothetical and serves as an example of typical results from a CSP calculation.

The accurate prediction of crystal structures is vital in fields such as pharmaceuticals and materials science, as different polymorphs of a compound can exhibit significantly different physical properties, including solubility, stability, and bioavailability.

QSAR (Quantitative Structure-Activity Relationship) Methodologies for this compound Series

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. nist.gov These models are a cornerstone of computational drug design, enabling the prediction of the activity of novel compounds and guiding the synthesis of more potent molecules. materialsproject.orgdocbrown.info A QSAR study is performed on a series of structurally related compounds, known as congeners.

For a series of compounds that includes an isomer of this compound, a QSAR study would involve several key steps:

Dataset Selection: A dataset of compounds with known biological activities is compiled. For example, a series of substituted tetrahydroquinoline derivatives could be studied for their inhibitory activity against a particular enzyme. One of these derivatives could be designed to have the molecular formula this compound.

Molecular Descriptor Calculation: For each molecule in the dataset, a set of numerical values, known as molecular descriptors, are calculated. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).

Geometrical descriptors: Based on the 3D structure of the molecule (e.g., molecular surface area, volume).

Electronic descriptors: Related to the electronic properties of the molecule (e.g., dipole moment, partial charges).

Hydrophobic descriptors: Quantifying the lipophilicity of the molecule (e.g., logP).

Model Development: Statistical methods are used to build a mathematical relationship between the calculated descriptors (independent variables) and the biological activity (dependent variable). Common methods include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms.

Model Validation: The predictive power of the developed QSAR model is rigorously assessed. This is typically done using a test set of compounds that were not used in the model development. Statistical parameters such as the squared correlation coefficient (R²) and the cross-validated R² (Q²) are used to evaluate the model's robustness and predictive ability.

Consider a hypothetical QSAR study on a series of tetrahydroquinoline derivatives designed as inhibitors of a specific biological target. A derivative with the formula this compound, such as 6-chloro-1-isobutyl-2,2-dimethyl-4-phenyl-1,2,3,4-tetrahydroquinoline, could be included in this series.

The following table illustrates a hypothetical dataset for such a QSAR study:

CompoundStructureExperimental Activity (pIC50)LogPMolecular WeightPolar Surface Area (Ų)
1 R = H5.24.1249.312.0
2 R = CH35.54.5263.412.0
3 (this compound) R = isobutyl, with Cl6.85.9299.812.0
4 R = Benzyl (B1604629)6.26.0339.512.0

Note: The structures and data are hypothetical for illustrative purposes.

A resulting QSAR model might take the form of an equation like: pIC50 = 0.8 * LogP - 0.01 * Molecular Weight + 2.5

This equation would suggest that increasing lipophilicity (LogP) and decreasing molecular weight could lead to higher inhibitory activity for this series of compounds. Such models provide valuable guidance for the rational design of new, more effective molecules.

The statistical quality of a QSAR model is paramount. A table summarizing the statistical validation of a hypothetical model is presented below.

Statistical ParameterValue
R² (squared correlation coefficient)0.92
Q² (cross-validated R²)0.85
Standard Error of Estimate0.25
F-statistic85.3

Note: These statistical values are hypothetical and represent a well-performing QSAR model.

Preclinical Mechanistic and Biological Relevance Studies of C19h22cln Analogues

Investigation of Molecular Targets and Binding Affinities in Preclinical Models

The therapeutic and off-target effects of C19H22ClN and its analogues are largely dictated by their binding affinities to a range of neurotransmitter receptors and transporters. Preclinical studies utilizing radioligand binding assays have quantified these interactions, providing a molecular basis for their pharmacological activities.

Nortriptyline (B1679971), the parent compound, demonstrates a strong affinity for the norepinephrine transporter (NET), with reported Ki values around 3.18 to 6.3 nM. Its affinity for the serotonin transporter (SERT) is moderate. This preferential inhibition of norepinephrine reuptake is a hallmark of secondary amine tricyclic antidepressants.

Beyond the monoamine transporters, nortriptyline and its analogues interact with several other receptors, which contributes to their broad pharmacological spectrum and, in some cases, their side-effect profile. These include:

Adrenergic Receptors: Nortriptyline displays notable affinity for α1- and α2-adrenergic receptors.

Histamine Receptors: High affinity for the histamine H1 receptor is a common characteristic, contributing to potential sedative effects.

Muscarinic Acetylcholine Receptors: Antagonism at muscarinic receptors is responsible for the anticholinergic effects observed with many tricyclic compounds.

A significant area of investigation has been the characterization of metabolites, such as 10-hydroxynortriptyline. Studies have shown that these metabolites can have altered receptor binding profiles. For instance, the major metabolite, E-10-hydroxynortriptyline, exhibits a markedly lower affinity for muscarinic acetylcholine receptors compared to the parent compound, suggesting a potentially improved side-effect profile regarding anticholinergic effects.

Interactive Table: Binding Affinities (Ki, nM) of Nortriptyline at Human Receptors

TargetKi (nM)
Norepinephrine Transporter (NET)3.18 - 6.3
Alpha-1B Adrenergic Receptor43
Alpha-2B Adrenergic Receptor43
Histamine H1 Receptor1.1
Muscarinic Acetylcholine Receptor M115
Muscarinic Acetylcholine Receptor M247
Muscarinic Acetylcholine Receptor M320
Muscarinic Acetylcholine Receptor M412
Muscarinic Acetylcholine Receptor M536

Elucidation of Cellular and Subcellular Mechanisms of Action

The interaction of this compound analogues with their molecular targets initiates a cascade of cellular and subcellular events that underpin their biological effects. These mechanisms have been explored through a variety of preclinical models and assays.

Receptor Agonism/Antagonism and Modulatory Effects (e.g., alpha-adrenergic, histaminergic, cholinergic receptors)

The binding of this compound analogues to adrenergic, histaminergic, and cholinergic receptors typically results in antagonistic activity. For example, the blockade of histamine H1 receptors is responsible for the sedative properties of many of these compounds. Antagonism at muscarinic acetylcholine receptors leads to anticholinergic effects, such as dry mouth and blurred vision. The affinity for these receptors varies among different analogues, influencing their specific pharmacological profiles. Structure-activity relationship studies have indicated that modifications to the tricyclic nucleus and the side chain can significantly alter the anticholinergic potency of these compounds.

Enzyme Inhibition/Activation Kinetics and Specificity

The metabolism of this compound analogues is primarily mediated by cytochrome P450 (CYP) enzymes in the liver. In vitro studies have identified CYP2D6 as the high-affinity enzyme and CYP3A4 as the low-affinity enzyme responsible for the 10-hydroxylation of nortriptyline. This has significant implications for potential drug-drug interactions. For instance, co-administration with inhibitors of CYP2D6 can lead to increased plasma concentrations of nortriptyline.

Furthermore, nortriptyline itself has been shown to be a time- and concentration-dependent inhibitor of recombinant CYP2C19 and CYP3A4. These inhibitory effects are important considerations in polypharmacy scenarios.

Ion Channel Modulation and Electrophysiological Responses (e.g., persistent sodium currents, GABA inhibition)

Recent preclinical research has highlighted the significant effects of this compound and its analogues on various ion channels, an action that may contribute to both their therapeutic efficacy in conditions like neuropathic pain and their potential for cardiotoxicity.

Notably, nortriptyline has been demonstrated to inhibit voltage-dependent K+ (Kv) channels in a concentration-dependent manner, with a reported IC50 value of 2.86 µM. This inhibition is state-independent and occurs through a direct interaction with the channel. Such modulation of potassium channels can affect cellular excitability and vascular tone. Tricyclic antidepressants are also known to block sodium channels, a mechanism that is thought to contribute to their analgesic properties.

Intracellular Signaling Pathway Perturbations

The effects of this compound analogues extend beyond direct receptor and channel modulation to the perturbation of intracellular signaling pathways. In preclinical models of depression, chronic treatment with nortriptyline has been shown to influence protein pathways involved in carbohydrate metabolism and actin-related processes in the pre-frontal cortex and hippocampus. These findings suggest that the therapeutic effects of these compounds may be mediated by longer-term molecular adaptations that impact neuronal structure and function.

In Vitro and Ex Vivo Assays for Mechanistic Pathway Characterization

A variety of in vitro and ex vivo assays are employed to dissect the mechanistic pathways of this compound analogues. Radioligand binding assays using cell lines expressing specific human receptors are fundamental for determining binding affinities. Functional assays, such as measuring the inhibition of neurotransmitter reuptake in synaptosomes, provide insights into the direct pharmacological activity of these compounds.

Electrophysiological techniques, particularly the patch-clamp method, are crucial for studying the effects of these analogues on ion channel function in isolated cells. Cell-based functional assays, including cell viability and reporter gene assays, are used to investigate the downstream consequences of receptor binding and signaling pathway modulation. Furthermore, studies using human liver microsomes are essential for characterizing the metabolism of these compounds and their potential for enzyme inhibition.

High-Throughput Screening for Target Engagement

High-throughput screening (HTS) is a foundational methodology in drug discovery used to test a large number of compounds for activity against a specific biological target. For analogues of this compound, HTS assays are instrumental in identifying molecules that effectively bind to their intended target, primarily the serotonin transporter (SERT), and in discovering novel targets.

Target engagement assays confirm the direct interaction between a compound and its protein target within a cellular environment. While the initial discovery of sertraline's class involved screening for inhibitors of serotonin reuptake, modern HTS approaches allow for more refined analysis. For instance, a library of this compound analogues could be screened using cell-based assays that measure serotonin uptake inhibition to quantify target engagement with SERT. Furthermore, screening these compounds against a broader panel of receptors and transporters helps to determine their selectivity profile. Recently, drug repurposing efforts have utilized screening to identify new applications for existing drugs. For example, sertraline was identified as a potential agent against drug-resistant gastric cancer through such screening efforts nih.gov.

Cellular Phenotypic Assays for Pathway Validation

Following target identification, cellular phenotypic assays are employed to confirm that the interaction between a this compound analogue and its target translates into a measurable biological effect, thereby validating the engagement of a specific cellular pathway. These assays assess changes in cell behavior, morphology, or function.

Recent research has repurposed sertraline, identifying novel anticancer activities through phenotypic screening. Studies have shown that sertraline can induce apoptosis (programmed cell death) and cell cycle arrest in drug-resistant gastric cancer cell lines nih.gov. The underlying mechanism was found to involve the PI3K/Akt/mTOR signaling pathway nih.gov. In another study focusing on breast cancer, sertraline was found to inhibit serine/glycine synthesis by targeting the enzyme serine hydroxymethyltransferase (SHMT) biorxiv.org. These findings were validated using assays that measure cell viability, apoptosis, and metabolic flux, confirming that this compound analogues can modulate key pathways involved in cancer cell proliferation and survival nih.govbiorxiv.orgnih.gov.

Table 1: Cellular Phenotypic Effects of Sertraline

Cell Line Phenotypic Effect Pathway Validated
SGC-7901/DDP (Gastric Cancer) Apoptosis Induction, Cell Cycle Arrest PI3K/Akt/mTOR
Breast Cancer Cells Inhibition of Proliferation Serine/Glycine Synthesis (SHMT inhibition)

Tissue-Based Functional Responses

Preclinical studies in animal models allow for the examination of tissue-based functional responses to this compound analogues, providing insights into their effects within a complex biological system. These studies bridge the gap between cellular effects and in vivo pharmacology.

In the R6/2 mouse model of Huntington's disease, treatment with sertraline led to significant neuroprotective effects. Histological analysis of brain tissue showed that sertraline treatment ameliorated striatal atrophy nih.govresearchgate.net. Furthermore, it was observed that the treatment increased levels of Brain-Derived Neurotrophic Factor (BDNF) and promoted neurogenesis in the brain nih.govresearchgate.net. In reproductive toxicology studies in rats, administration of sertraline resulted in degenerative and necrotic changes in the testes and affected the weight of seminal vesicles cabidigitallibrary.org. These tissue-level observations are critical for understanding the broader biological impact of the compound.

Preclinical Pharmacokinetic and Pre-metabolic Characterization

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of a compound is vital for its development. Preclinical pharmacokinetic studies characterize how an organism processes a this compound analogue.

In Vitro Metabolic Stability and Metabolite Identification (preclinical)

In vitro metabolic stability assays are used early in drug discovery to predict how a compound will be metabolized in vivo. These assays typically use liver microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism nih.govnih.govresearchgate.net.

For this compound (sertraline), in vitro studies using human liver microsomes have shown that it is extensively metabolized nih.govnih.gov. The principal metabolic pathway is N-demethylation, which forms the primary metabolite, N-desmethylsertraline nih.govnih.gov. This metabolite is significantly less potent as a serotonin uptake inhibitor than the parent compound nih.gov. Further studies have identified multiple enzymes involved in its metabolism, including several cytochrome P450 (CYP) isoforms (CYP2B6, CYP2C19, CYP2C9, CYP3A4, and CYP2D6) and monoamine oxidases (MAO-A and MAO-B) nih.govnih.govsemanticscholar.orgclinpgx.org. The involvement of multiple enzymes suggests that the metabolism of sertraline is unlikely to be profoundly impacted by the inhibition of a single enzyme researchgate.netsemanticscholar.org. Other identified metabolic pathways include oxidative deamination and glucuronide conjugation nih.govhres.ca.

Table 2: Enzymes Involved in Sertraline Metabolism (in vitro)

Metabolic Pathway Primary Enzymes Involved
N-demethylation CYP2B6 (major), CYP2C19, CYP2C9, CYP3A4, CYP2D6
Deamination CYP3A4, CYP2C19, MAO-A, MAO-B
N-carbamoyl glucuronidation UGT2B7

In Vivo Disposition and Pharmacokinetic Profiling in Preclinical Animal Models

In vivo studies in preclinical animal models are essential to understand the complete pharmacokinetic profile of a this compound analogue. These studies provide data on key parameters such as clearance, volume of distribution, and half-life.

Studies in rats and dogs have shown that sertraline is highly bound to plasma proteins (>97%) but still distributes extensively into tissues nih.gov. The volume of distribution (Vd) is large, approximately 25 L/kg in both rats and dogs, indicating significant tissue penetration nih.gov. Notably, the concentration of sertraline in the rat brain has been measured to be over 40 times higher than in plasma, which is consistent with its action within the central nervous system nih.gov. The metabolic clearance of sertraline is high in both rats and dogs, and the compound undergoes significant first-pass metabolism when administered orally nih.gov. The terminal elimination half-life in mice has been observed to be around 1 hour, though it can be dose-dependent in some species nih.gov. Bile is the primary route of elimination for metabolites in both rats and dogs nih.gov.

Table 3: Preclinical Pharmacokinetic Parameters of Sertraline

Species Parameter Value Reference
Rat Volume of Distribution (Vd) ~25 L/kg nih.gov
Rat Brain:Plasma Ratio >40:1 nih.gov
Dog Volume of Distribution (Vd) ~25 L/kg nih.gov
Dog Half-life (t1/2) ~26 hours aspcapro.org
Mouse Half-life (t1/2) ~1 hour nih.gov

Development and Application of Preclinical Animal Models for Mechanistic Insight

The development and use of relevant animal models are crucial for investigating the therapeutic mechanisms and potential new applications of this compound analogues. These models aim to replicate aspects of human diseases to test a compound's efficacy and elucidate its mechanism of action.

For studying the primary antidepressant effects of sertraline, models such as the olfactory bulbectomized (OB) rat and the Behavioural Despair Test (or Forced Swim Test) are commonly used. In these models, sertraline has been shown to reverse depression-like behaviors, such as hyperactivity in the "open field" test for OB rats and reducing immobility time in the swim test.

More recently, specialized animal models have been used to explore novel mechanisms. The R6/2 transgenic mouse model of Huntington's disease has been instrumental in demonstrating the neuroprotective potential of sertraline. In these mice, sertraline treatment improved motor performance, prolonged survival, and reduced brain atrophy, effects that were linked to increased neurogenesis and BDNF levels nih.govresearchgate.net. Additionally, a predator exposure/psychosocial stress model in rats has been used to study PTSD-like effects, where sertraline was shown to modulate neurotransmitter levels in the prefrontal cortex and hippocampus. Transgenic mouse models with altered expression of the estrogen-synthesizing enzyme aromatase have been used to investigate sex-specific differences in the antidepressant response to sertraline researchgate.net. These diverse models are essential for gaining deeper mechanistic insights into the broad biological activities of this compound and its analogues.

Rodent Models for Specific Biological Systems (e.g., neuronal, immunological, metabolic)

Rodent models are fundamental in preclinical research to understand the multifaceted effects of this compound analogues on various biological systems. These models allow for detailed investigation into the neuronal, immunological, and metabolic impacts of these compounds.

Neuronal Systems: In the context of neuronal systems, studies often utilize mouse models of neurodegenerative diseases. For instance, research on the Neuronal Ceroid Lipofuscinoses (NCLs), a group of fatal inherited neurodegenerative diseases, has employed various mouse models to study metabolic changes associated with the disease progression. nih.gov These studies have revealed perturbations in glutamine and glutamate metabolism, as well as a decrease in γ-amino butyric acid (GABA) in the cerebellum and cortices of affected mice. nih.gov By comparing different NCL mouse models, researchers can identify common metabolic traits and distinguish between early and advanced stages of the disease, providing a platform to test the efficacy of this compound analogues in mitigating these neuronal deficits. nih.gov

Immunological and Metabolic Systems: The interplay between the immune and metabolic systems, termed "neuroimmunometabolism," is a growing area of research, particularly in the context of neurodegenerative disorders. nih.gov Rodent models have been instrumental in demonstrating how metabolic reprogramming in neuronal and glial cells can influence neuroinflammatory conditions. nih.gov For example, studies in mouse models of Multiple Sclerosis (MS) have shown that brain-infiltrating macrophages exhibit an elevated glycolytic state, suggesting a link between peripheral immune cell metabolism and central nervous system inflammation. nih.gov Furthermore, research has highlighted the role of specific molecules like TREM2 in modulating neuroinflammation and autophagy in mouse models of Alzheimer's disease. nih.gov These models provide a valuable framework for investigating how this compound analogues might modulate these neuroimmunometabolic pathways.

Recent studies have also identified specific neuronal populations in mice that control the brain-heart-gut axis and can be activated to induce a hypometabolic state. gsu.edu Activation of these neurons was found to suppress eating and lower blood pressure, heart rate, and whole-body metabolism, resembling a hibernation-like state. gsu.edu This discovery opens up new avenues for exploring the potential of this compound analogues to modulate metabolic rate and energy expenditure.

Rodent ModelBiological SystemKey Findings
NCL Mouse ModelsNeuronalPerturbation in glutamine and glutamate metabolism; decrease in GABA. nih.gov
MS Mouse ModelsImmunological/MetabolicElevated glycolytic state in brain-infiltrating macrophages. nih.gov
AD Mouse ModelsImmunological/MetabolicTREM2 deficiency impacts microglial activation and autophagy. nih.gov
Vagal Sensory Neuron Mouse ModelsMetabolicActivation of specific neurons induces a hypometabolic state. gsu.edu

Advanced Imaging Techniques for In Vivo Mechanistic Assessment

Advanced imaging techniques are crucial for the non-invasive, real-time assessment of the in vivo mechanisms of this compound analogues. These technologies allow for the longitudinal study of biological processes within living animals, providing more detailed information from fewer subjects and at a reduced cost compared to traditional preclinical methods. nih.gov

Fluorescent Imaging: Recent advancements in in vivo fluorescent imaging, including multispectral imaging and tomographic reconstruction, have enabled researchers to visualize and quantify biological events at the cellular and subcellular level. nih.gov Systems like the Maestro™ platform can subtract background autofluorescence and allow for the multiplexing of multiple fluorophores, enhancing the specificity of the imaging data. nih.gov The development of near-infrared fluorescent (NIRF) imaging reagents has further expanded the application of optical imaging in preclinical drug discovery. nih.gov

High-Resolution Intravital Microscopy: Intravital confocal microscopy provides high-resolution images of biological events within living animals, akin to in vitro high-content studies. nih.gov This technique has been instrumental in studying dynamic processes such as tumor cell invasion and metastasis, offering insights that can guide the development of new pharmacological interventions. nih.gov For this compound analogues, these imaging modalities can be used to track their distribution, target engagement, and downstream effects on cellular signaling pathways in real-time.

Imaging TechniqueApplicationAdvantages
Multispectral Fluorescent ImagingNon-invasive analysis of fluorescent reporters in vivo.Subtraction of autofluorescence, multiplexing capabilities. nih.gov
Near-Infrared Fluorescent (NIRF) ImagingOptical in vivo imaging for preclinical drug discovery.Optimized for in vivo applications. nih.gov
High-Resolution Intravital Confocal MicroscopyCellular and subcellular resolution of biological events in vivo.Adaptable for live-cell in vivo imaging applications. nih.gov

Comparative Analysis Across Preclinical Species for Mechanistic Differences

Understanding the mechanistic differences of this compound analogues across various preclinical species is vital for translating research findings to humans. Significant biological variations exist between species, which can impact a drug's efficacy and toxicity. researchgate.net

Pharmacokinetic and Metabolic Differences: Comparative pharmacokinetic studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of a compound in different species. A study on Posiphen, for example, revealed species-specific differences in its metabolism. mdpi.com While Posiphen was the primary compound in the plasma of humans and rats, its major metabolites were different in mice and dogs, largely due to variations in the CYP3A4 family of liver isoenzymes. mdpi.com Such differences can significantly influence the exposure and pharmacological activity of this compound analogues.

Gene Expression Analysis: Cross-species gene expression analysis can help identify conserved and divergent biological pathways affected by a drug. researchgate.netnih.gov By creating comprehensive gene expression atlases for commonly used preclinical species like mice, rats, dogs, and monkeys, researchers can better predict cross-species biological differences and improve the design and interpretation of toxicology studies. nih.gov This approach assumes that conserved changes in gene expression across species are likely to translate to conserved pharmacodynamic effects. researchgate.net

Study Design Considerations: The design of comparative preclinical studies can also impact the reliability of the findings. Cross-over study designs, where the same animals receive different treatments over time, can provide more precise and accurate pharmacokinetic data with fewer animals compared to parallel group designs. nih.gov

SpeciesKey Mechanistic Difference (Example: Posiphen)Implication for this compound Analogues
MouseMetabolized primarily to N8 metabolite due to high CYP3A1 activity. mdpi.comPotential for rapid metabolism and different metabolite profiles.
RatPosiphen is the primary compound in plasma. mdpi.comMay have a pharmacokinetic profile more similar to humans.
DogMetabolized primarily to N1 metabolite. mdpi.comHighlights the importance of selecting appropriate animal models.
HumanPosiphen is the primary compound in plasma, metabolized by CYP3A4. mdpi.comProvides a benchmark for evaluating the translational relevance of preclinical data.

Compound Names Mentioned

Chemical FormulaCommon Name
This compoundSertraline
N/APosiphen
N/AGlutamine
N/AGlutamate
N/Aγ-amino butyric acid (GABA)

Advanced Analytical Methods Development for C19h22cln Research Materials and Metabolites

Development and Validation of Chromatographic Methods for Separation and Quantification

Chromatographic techniques are the cornerstone for the analysis of C19H22ClN, providing the necessary resolution and sensitivity for various research applications. The development and validation of these methods are guided by international standards, such as the ICH guidelines, to ensure they are accurate, precise, and reliable. researchgate.netgtu.ac.in

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase mode (RP-HPLC), is a widely employed technique for determining the purity of nortriptyline (B1679971) hydrochloride and for its separation from potential impurities and other compounds in pharmaceutical formulations. researchgate.netgtu.ac.inijfmr.com Validated RP-HPLC methods are crucial for quality control in research and manufacturing.

A typical RP-HPLC method involves a C18 column as the stationary phase, which provides excellent separation for non-polar to moderately polar compounds like nortriptyline. researchgate.netresearchgate.net The mobile phase is generally a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netijfmr.com The pH of the buffer is a critical parameter that can be adjusted to optimize the retention and peak shape of the basic nortriptyline molecule. Isocratic elution, where the mobile phase composition remains constant, is often sufficient for routine purity analysis. researchgate.net Detection is commonly performed using a UV detector at a wavelength where nortriptyline exhibits significant absorbance, such as 235 nm or 239 nm. researchgate.netgtu.ac.in

Method validation, as per ICH guidelines, includes assessing parameters such as specificity, linearity, accuracy, precision, and robustness to ensure the method is suitable for its intended purpose. researchgate.netgtu.ac.in

Table 1: Exemplary RP-HPLC Method Parameters for this compound (Nortriptyline HCl) Analysis

ParameterConditionSource
Stationary Phase Waters C18, (250×4.6mm, 5µm) researchgate.net
Mobile Phase 50 mM KH2PO4 (pH 3.0) : Methanol : Acetonitrile (50:10:40 v/v/v) researchgate.net
Flow Rate 1.0 mL/min researchgate.net
Detection UV at 235 nm researchgate.net
Mode Isocratic researchgate.net

Gas Chromatography (GC) is another powerful technique for the analysis of tricyclic antidepressants like nortriptyline, especially when coupled with selective detectors. encyclopedia.pubmdpi.com Due to the relatively low volatility of nortriptyline, derivatization is sometimes employed to improve its chromatographic properties, although methods for underivatized compounds also exist. mdpi.com

GC methods often utilize capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5), which are well-suited for separating a wide range of drug compounds. encyclopedia.pub Helium is commonly used as the carrier gas. encyclopedia.pub

For detection, the Flame Ionization Detector (FID) is a robust and widely used detector that provides good sensitivity for organic compounds. encyclopedia.pub Nitrogen-Phosphorus Detectors (NPD) have also been historically used for the analysis of nitrogen-containing compounds like nortriptyline, offering enhanced selectivity and sensitivity compared to FID. mdpi.com The choice of detector depends on the specific requirements of the analysis, such as the required sensitivity and the complexity of the sample matrix.

Table 2: GC Method Considerations for Tricyclic Antidepressant Analysis

ParameterTypical ConditionSource
Column Capillary column (e.g., HP-5, 30 m × 0.32 mm i.d., 0.25 μm) encyclopedia.pub
Carrier Gas Helium encyclopedia.pub
Detector Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) encyclopedia.pubmdpi.com
Sample Preparation Liquid-liquid extraction or solid-phase extraction mdpi.com
Derivatization Optional, e.g., with trifluoroacetic anhydride mdpi.com

While nortriptyline is typically used as a racemic mixture, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify the enantiomers is important in advanced research. Chiral HPLC is the primary technique for assessing the enantiomeric purity of chiral compounds. sigmaaldrich.com

This separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs and macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin (e.g., Astec CHIROBIOTIC T), are commonly used for the direct analysis of underivatized chiral compounds. sigmaaldrich.com The mobile phase conditions, including the type and concentration of the organic modifier and any additives, are critical for achieving enantiomeric resolution. sigmaaldrich.com

The development of a chiral HPLC method involves screening different CSPs and mobile phases to find the optimal conditions for the separation of the this compound enantiomers. Once a separation is achieved, the method can be validated to ensure its suitability for the accurate determination of enantiomeric excess.

Mass Spectrometry-Based Analytical Strategies

Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique, offers unparalleled sensitivity and selectivity for the analysis of this compound and its metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level quantification of nortriptyline and its metabolites in complex biological matrices such as plasma. tandfonline.comnih.govresearchgate.net This technique is essential for pharmacokinetic studies, therapeutic drug monitoring, and metabolite profiling. tandfonline.comresearchgate.net

The method typically involves protein precipitation to prepare plasma samples, followed by separation on a C18 column with a gradient elution using a mobile phase containing an organic solvent like acetonitrile and an aqueous component with a modifier like formic acid. tandfonline.comnih.gov Detection is performed using a tandem mass spectrometer, often with an electrospray ionization (ESI) source operating in the positive ion mode. tandfonline.comnih.gov The use of Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and an internal standard, provides exceptional selectivity and sensitivity. olemiss.edu

Validated LC-MS/MS assays can achieve very low limits of quantification (LLOQ), in the sub-ng/mL range, which is necessary for tracking the concentration of nortriptyline and its active metabolites, such as E-10-hydroxynortriptyline and Z-10-hydroxynortriptyline, over time after administration. tandfonline.comnih.gov

Table 3: Representative LC-MS/MS Method Parameters for Nortriptyline and Metabolite Analysis in Plasma

ParameterConditionSource
Sample Preparation Protein Precipitation tandfonline.comnih.gov
LC Column C18 tandfonline.comnih.gov
Mobile Phase Acetonitrile and 0.1% Formic Acid in water (gradient) tandfonline.comnih.gov
Ionization Electrospray Ionization (ESI), Positive Mode tandfonline.comnih.gov
Detection Mode Multiple Reaction Monitoring (MRM) olemiss.edu
LLOQ (Nortriptyline) 0.2 ng/mL tandfonline.comnih.gov
LLOQ (Metabolites) 0.5 ng/mL tandfonline.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantification of volatile and semi-volatile components, including potential impurities in this compound research materials that may arise during synthesis. nih.govnih.govnih.gov It combines the high separation efficiency of GC with the sensitive and specific detection of MS.

For the analysis of nortriptyline and its metabolites, GC-MS methods have been developed that can be used for both qualitative and quantitative purposes. nih.govresearchgate.net The use of chemical ionization (CI) in addition to the more common electron ionization (EI) can aid in the confirmation of molecular ions, which is valuable for structural elucidation of unknown impurities. nih.govthermofisher.com High-resolution accurate mass spectrometry (HRAMS) coupled with GC can provide elemental composition data, further enhancing the confidence in impurity identification. thermofisher.com

Sample preparation for GC-MS analysis of impurities in bulk material may involve simple dissolution in a suitable solvent, while analysis in biological fluids often requires an extraction step. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Unknown Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool in the structural elucidation of unknown metabolites of research materials such as this compound. semanticscholar.org Its high mass resolution and accuracy enable the determination of elemental compositions for precursor and product ions, which is a critical step in identifying novel metabolites. semanticscholar.orgnih.gov When coupled with liquid chromatography (LC), modern HRMS instruments like Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR) provide accurate mass measurements of the parent compound and its metabolites. ijpras.com This precision allows for the calculation of exact mass shifts, facilitating the determination of the molecular formula of metabolites. nih.govijpras.com

The process of metabolite identification using HRMS typically involves several key steps. semanticscholar.org Initially, data acquisition is performed to obtain high-resolution mass spectra of the sample. ijpras.com This data is then processed to reduce its complexity and pinpoint potential metabolite ions that are distinct from endogenous components. semanticscholar.orgijpras.com By comparing the mass spectra of the parent compound with those of its potential metabolites, characteristic fragmentation patterns can be identified. These fragmentation patterns, combined with the accurate mass data, provide crucial information for proposing the structures of unknown metabolites. researchgate.net For instance, the high-resolution capabilities of HRMS can help distinguish between isobaric species, which have the same nominal mass but different elemental compositions, a common challenge in metabolite identification. ijpras.com

Table 1: Illustrative HRMS Data for Hypothetical this compound Metabolites

Putative MetaboliteProposed BiotransformationMeasured m/z (M+H)+Calculated m/z (M+H)+Mass Error (ppm)Proposed Formula
M1Hydroxylation314.1569314.1574-1.6C19H24ClNO+
M2N-dealkylation286.1258286.1261-1.0C17H18ClN+
M3Dihydroxylation330.1523330.1520+0.9C19H24ClNO2+
M4Glucuronidation474.1788474.1793-1.1C25H29ClN O6+

Note: This data is illustrative and represents typical findings in HRMS-based metabolite identification studies.

Electrophoretic Techniques for Compound Purity and Heterogeneity

Electrophoretic techniques are powerful analytical methods for assessing the purity and heterogeneity of charged molecules. These methods separate molecules based on their electrophoretic mobility in an electric field, which is dependent on the molecule's charge, size, and shape. nih.govuomustansiriyah.edu.iq

Capillary Electrophoresis (CE) and CE-MS

Capillary Electrophoresis (CE) is a high-efficiency separation technique that is well-suited for the purity assessment of compounds like this compound. nih.gov CE offers several advantages, including high resolution, rapid analysis times, and minimal sample and reagent consumption. nih.gov The separation in CE is based on the differential migration of analytes in a narrow-bore fused-silica capillary under the influence of a high-voltage electric field. nih.govwikipedia.org For a compound such as this compound, which contains a nitrogen atom and is likely to be basic, CE can provide excellent separation of the main component from any charged impurities or degradation products.

The coupling of Capillary Electrophoresis with Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitive and selective detection capabilities of MS. wikipedia.orgresearchgate.net This hyphenated technique is particularly valuable for the characterization of impurities and the analysis of complex mixtures. wikipedia.orgchromatographyonline.com In a CE-MS system, the analytes separated by CE are introduced directly into the mass spectrometer, typically via an electrospray ionization (ESI) source. wikipedia.orgchromatographyonline.com This allows for the determination of the mass-to-charge ratio of the separated components, providing unambiguous identification of impurities. wikipedia.org The high resolving power of CE-MS is beneficial for separating and identifying isomers and other closely related compounds that may be present in a this compound research material. nih.gov

Table 2: Comparison of CE and CE-MS for Purity Analysis of this compound

FeatureCapillary Electrophoresis (CE)Capillary Electrophoresis-Mass Spectrometry (CE-MS)
Principle Separation based on electrophoretic mobility in a capillary. nih.govCombines CE separation with mass-based detection. wikipedia.org
Primary Application Purity assessment, separation of charged analytes. nih.govIdentification and characterization of impurities, analysis of complex mixtures. wikipedia.orgchromatographyonline.com
Detection UV-Vis, Diode Array Detector.Mass Spectrometer. wikipedia.org
Information Provided Migration time, peak area (purity).Migration time, mass-to-charge ratio, structural information. wikipedia.org
Sensitivity Good.Very High. nih.gov
Selectivity Good.Excellent. nih.gov

Spectroscopic Analytical Techniques for Material Characterization

Spectroscopic techniques are fundamental for the characterization of organic compounds, providing detailed information about their molecular structure, composition, and purity. ijpsjournal.comonlineorganicchemistrytutor.com

Quantitative NMR for Purity and Concentration Determination

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity and concentration of organic molecules, including this compound. bwise.kremerypharma.com A key advantage of qNMR is that the signal intensity is directly proportional to the number of nuclei contributing to the resonance, making it an inherently quantitative technique without the need for identical reference standards for the analyte. bwise.krox.ac.uk

In a typical qNMR experiment for purity assessment, a known amount of the this compound sample is dissolved in a suitable deuterated solvent along with a certified internal standard of known purity. emerypharma.comsigmaaldrich.com By comparing the integral of a specific resonance signal from the analyte with that of the internal standard, the purity of the analyte can be accurately calculated. ox.ac.uk The selection of non-overlapping signals for both the analyte and the internal standard is crucial for accurate quantification. emerypharma.com ¹H NMR is the most commonly used nucleus for qNMR due to its high natural abundance and sensitivity. emerypharma.com

Table 3: Illustrative ¹H qNMR Purity Determination of a this compound Sample

ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Weight (mg) 15.255.10
Molecular Weight ( g/mol ) 299.82116.07
Purity of Standard (%) -99.9
Number of Protons (N) 2 (for selected signal)2
Integral Value (I) 1.000.85
Calculated Purity (%) 98.7-

Note: The purity is calculated using the formula: Purity_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (Weight_std / Weight_analyte) * Purity_std. This data is for illustrative purposes.

Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF) for Elemental Analysis

Elemental analysis is crucial for confirming the empirical formula of a compound. Atomic Absorption Spectroscopy (AAS) and X-ray Fluorescence (XRF) are two techniques used for determining the elemental composition of a sample, although they operate on different principles. kindle-tech.comiosrjournals.org

AAS is a destructive technique that measures the absorption of light by free atoms in a gaseous state. kindle-tech.com To analyze a compound like this compound, the sample would first need to be digested to bring the elements into a solution. This solution is then atomized in a flame or graphite (B72142) furnace, and the amount of light absorbed at a specific wavelength by the atoms of interest (e.g., chlorine) is proportional to the concentration of that element in the sample. kindle-tech.com AAS is known for its high sensitivity and precision for specific elements. kindle-tech.com

XRF, on the other hand, is a non-destructive technique. kindle-tech.com It works by irradiating the sample with high-energy X-rays, which causes the atoms in the sample to emit secondary (fluorescent) X-rays. kindle-tech.com Each element emits X-rays at a characteristic energy, allowing for the identification and quantification of the elements present. kindle-tech.com XRF is advantageous for its minimal sample preparation and its ability to analyze solid samples directly. kindle-tech.com For a compound with the formula this compound, XRF could be used to confirm the presence and relative amounts of chlorine.

Table 4: Comparison of AAS and XRF for Elemental Analysis of this compound

FeatureAtomic Absorption Spectroscopy (AAS)X-ray Fluorescence (XRF)
Principle Measures absorption of light by free atoms. kindle-tech.comMeasures fluorescent X-rays emitted from an excited sample. kindle-tech.com
Sample State Typically liquid (requires digestion). kindle-tech.comSolid, liquid, or powder. kindle-tech.com
Sample Preparation Often extensive (digestion, dilution). kindle-tech.comMinimal. kindle-tech.com
Nature of Technique Destructive. kindle-tech.comNon-destructive. kindle-tech.com
Primary Use for this compound Quantitative analysis of specific elements (e.g., chlorine).Qualitative and quantitative analysis of elemental composition, including chlorine. iosrjournals.org
Sensitivity High for specific elements. kindle-tech.comGenerally lower than AAS for trace elements.

Methodological Innovations in this compound Analytical Science

The field of analytical chemistry is continuously evolving, with innovations aimed at improving the speed, sensitivity, and efficiency of chemical analysis. ijpsjournal.compharmacyjournal.org For a research compound like this compound, these advancements can significantly enhance the quality and depth of its analytical characterization.

Recent innovations in liquid chromatography, such as the development of columns with smaller particle sizes (sub-2 µm) and core-shell technology, have led to ultra-high-performance liquid chromatography (UHPLC). pharmacyjournal.org These advancements provide much higher separation efficiency and faster analysis times compared to traditional HPLC, which is beneficial for resolving complex impurity profiles of this compound. pharmacyjournal.org

In mass spectrometry, the development of ambient ionization techniques, such as Desorption Electrospray Ionization (DESI) and Direct Analysis in Real Time (DART), allows for the direct analysis of samples in their native state with minimal or no sample preparation. ijpsjournal.com This could potentially be applied to the rapid screening of this compound research materials. Furthermore, the integration of artificial intelligence (AI) and machine learning into data analysis workflows is helping to more efficiently process the large datasets generated by modern analytical instruments, such as HRMS, aiding in tasks like metabolite identification and impurity profiling. theanalyticalscientist.com

Another area of innovation is in the development of greener analytical methods that aim to reduce the environmental impact of chemical analysis. mdpi.com This includes minimizing solvent and energy consumption and using less toxic reagents. For the analysis of this compound, the adoption of techniques like supercritical fluid chromatography (SFC), which uses compressed carbon dioxide as the primary mobile phase, represents a more environmentally friendly alternative to traditional liquid chromatography. mdpi.com

Structure Mechanism Relationships and Rational Design of C19h22cln Analogues

Systematic Exploration of Structure-Activity Relationships within C19H22ClN Chemical Space

The systematic investigation of structure-activity relationships (SAR) is fundamental to understanding how modifications to a lead compound with the molecular formula this compound influence its biological activity. This process involves the synthesis and evaluation of a series of analogues where specific parts of the molecule are systematically altered. For a hypothetical this compound scaffold, key areas for modification would include the aromatic rings, the alkyl chain, and the nitrogen and chlorine substituents.

Research findings from analogous small molecule inhibitor programs demonstrate that even minor structural changes can have profound effects on potency and selectivity. For instance, the addition of hydrophobic substituents to a phenyl ring can either enhance or decrease activity depending on the nature and position of the group. nih.gov In one study, adding hydrophobic groups like methyl groups had moderate effects, while a bulkier bromine substitution led to a significant drop in activity, likely due to steric hindrance. nih.gov Conversely, electron-donating groups such as hydroxyl (OH) and methoxy (B1213986) (OCH3) have also been shown to drastically reduce anti-HIV-1 activity in a different chemical series. nih.gov

For a this compound analogue, a systematic SAR exploration might involve:

Aromatic Ring Substitution: Introducing various substituents (e.g., halogens, alkyl groups, methoxy groups) at different positions on the phenyl rings to probe electronic and steric effects. Studies on ketamine esters have shown that 2- and 3-substituted compounds are generally more active than their 4-substituted counterparts. mdpi.com

Alkyl Chain Modification: Varying the length and rigidity of the alkyl chain connecting the aromatic moieties and the nitrogen atom can impact the molecule's conformational flexibility and its fit within a target's binding pocket.

Nitrogen Atom Environment: Altering the substituents on the nitrogen atom can influence the compound's pKa, lipophilicity, and potential for hydrogen bonding.

An illustrative SAR study for a hypothetical this compound lead compound is presented below, showing the impact of substitutions on a target receptor's binding affinity (Ki).

Compound IDModification from Lead (this compound)Target Binding Affinity (Ki, nM)
Lead-01Unsubstituted Phenyl Ring150
Analogue-A1Addition of 4-Fluoro to Phenyl Ring85
Analogue-A2Addition of 4-Chloro to Phenyl Ring50
Analogue-A3Addition of 4-Methyl to Phenyl Ring120
Analogue-A4Addition of 4-Methoxy to Phenyl Ring350

Rational Design Principles for Modulating Preclinical Mechanistic Profiles

Rational design leverages structural information from the biological target, such as an enzyme or receptor, to guide the design of more potent and selective inhibitors. nih.gov This approach moves beyond the trial-and-error of traditional SAR by incorporating an understanding of the molecular interactions at the binding site. nih.govnih.gov For a this compound lead compound, rational design principles would be applied to fine-tune its interactions with a target protein.

Key principles include:

Structure-Based Drug Design (SBDD): Utilizing X-ray crystallography or cryo-electron microscopy data of the target protein, often in complex with an inhibitor, to identify key interactions. nih.gov This structural information allows for the design of analogues that can form additional hydrogen bonds, salt bridges, or hydrophobic interactions to improve affinity.

Fragment-Based Drug Design (FBDD): Screening small chemical fragments to identify those that bind weakly to the target. These fragments can then be grown or linked together to create a more potent lead compound.

Property-Based Design: Modifying the lead structure to improve its drug-like properties, such as solubility, metabolic stability, and cell permeability, while maintaining or improving potency. This often involves adjusting lipophilicity and the number of hydrogen bond donors and acceptors.

For example, if a this compound analogue is found to bind to a kinase, and the crystal structure reveals an unoccupied hydrophobic pocket near the phenyl ring, a rational design approach would involve adding a lipophilic group (e.g., a methyl or ethyl group) to the ring to fill this pocket and increase van der Waals interactions, thereby enhancing potency.

Chemoinformatic and Cheminformatic Approaches to Structure-Mechanism Mapping

Chemoinformatics and cheminformatics utilize computational methods to analyze and predict the properties of chemical compounds, providing valuable insights for drug discovery. These approaches can accelerate the process of mapping the relationship between a compound's structure and its biological mechanism.

Common techniques include:

Quantitative Structure-Activity Relationship (QSAR): This method develops mathematical models that correlate variations in a compound's physicochemical properties (descriptors) with its biological activity. researchgate.net For a series of this compound analogues, a QSAR model could be built to predict the potency based on descriptors like logP (lipophilicity), molecular weight, and electronic parameters. mdpi.com

Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) required for biological activity. A pharmacophore model for this compound could guide the design of new analogues that retain this critical spatial arrangement.

Molecular Docking: This computational method predicts the preferred orientation of a molecule when bound to a target protein. researchgate.net Docking studies can help to rationalize observed SAR data and prioritize the synthesis of new analogues that are predicted to have improved binding.

Impact of Conformational Flexibility and Stereochemistry on Molecular Interactions

The three-dimensional shape of a molecule is critical for its interaction with a biological target. Conformational flexibility and stereochemistry are two key factors that define this shape and, consequently, the molecule's activity.

Conformational Flexibility: This refers to the ability of a molecule to adopt different shapes or conformations due to the rotation of single bonds. A molecule may need to adopt a specific "bioactive conformation" to bind effectively to its target. nih.govuq.edu.au However, excessive flexibility can be detrimental, as it may require a significant entropic penalty to "freeze" the molecule in the correct binding pose. nih.gov Studies have shown that conformational flexibility is a key determinant of membrane permeability for some molecules. nih.govuq.edu.au For this compound analogues, modifying the alkyl chain or introducing cyclic constraints can alter conformational flexibility to optimize binding.

Stereochemistry: Many molecules, including potential this compound analogues, can exist as stereoisomers (enantiomers or diastereomers), which are non-superimposable mirror images or non-mirror image isomers, respectively. youtube.com These isomers can have identical physical properties but often exhibit vastly different biological activities because biological targets are chiral. One enantiomer may bind with high affinity to a receptor, while the other may be inactive or even bind to a different target. Therefore, the synthesis and evaluation of individual stereoisomers are crucial in drug development.

Strategies for Optimizing Preclinical Target Selectivity and Potency

The ultimate goal in designing analogues of a lead compound is often to maximize its potency against the desired target while minimizing its activity against other targets (off-targets) to reduce potential side effects.

Potency Optimization: Potency is a measure of the concentration of a drug required to produce a specific effect. Strategies to improve potency are often guided by SAR and rational design, aiming to enhance the binding affinity of the compound for its target. This can involve introducing functional groups that form stronger or additional interactions with the target protein. nih.gov

Selectivity Optimization: Selectivity is the ability of a drug to act on a specific target in preference to others. researchgate.net For kinase inhibitors, for example, selectivity is crucial as many kinases share structural similarities in their ATP-binding sites. semanticscholar.org Strategies to improve selectivity include:

Targeting unique features of the desired protein, such as specific amino acid residues or less conserved regions outside the primary binding site.

Exploiting differences in the flexibility and conformational states of the target versus off-target proteins.

Using computational approaches to predict the binding affinity of an analogue against a panel of off-targets. researchgate.net

The table below illustrates how modifications to a lead compound can impact both potency (IC50) and selectivity against a related off-target.

Compound IDModificationTarget IC50 (nM)Off-Target IC50 (nM)Selectivity Ratio (Off-Target/Target)
Lead-01Base Scaffold2004002
Analogue-B1Introduced H-bond donor503507
Analogue-B2Increased steric bulk near gatekeeper residue65>10,000>153
Analogue-B3Modified distal aromatic ring251004

Through the iterative application of these design and optimization strategies, analogues of a this compound lead compound can be systematically refined to achieve a preclinical profile characterized by high potency and target selectivity.

Emerging Research Areas and Interdisciplinary Applications of C19h22cln Chemistry

C19H22ClN in Material Science Research

The foray of organic molecules into material science has led to the development of innovative materials with unique properties. While research into the specific applications of this compound isomers in this field is still nascent, the structural characteristics of this class of compounds suggest potential for exploration, particularly in the domain of liquid crystals.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. sigmaaldrich.comwikipedia.org They can flow like a liquid, but their molecules may be oriented in a crystal-like way. wikipedia.org The development of new liquid crystal materials is crucial for advancing display technologies and creating stimuli-responsive materials. sigmaaldrich.com The molecular structure required for liquid crystalline behavior typically involves a rigid core and flexible terminal groups. Theoretically, derivatives of this compound could be synthesized to possess such features, making them candidates for novel liquid crystal research. The inherent chirality in some isomers could also be exploited to create chiral nematic or smectic phases. tcichemicals.com

Table 1: Potential Research Directions for this compound in Material Science

Research AreaPotential ApplicationRationale
Liquid Crystals Development of novel nematic or smectic phases.The molecular framework could be modified to induce liquid crystalline properties.
Organic Semiconductors Exploration as components in organic electronic devices.The aromatic and heterocyclic rings within the this compound structure could be functionalized to facilitate charge transport.
Smart Polymers Incorporation into stimuli-responsive polymer networks.The molecule could act as a cross-linker or a pendant group that responds to external stimuli like light or pH.

Detailed experimental studies are required to synthesize and characterize this compound derivatives to validate these potential applications.

This compound as Probes for Biological Systems and Mechanistic Tools

The ability to visualize and perturb biological processes at the molecular level is a cornerstone of modern chemical biology. Fluorescent small molecules, in particular, have become indispensable tools for these purposes. nih.gov The this compound scaffold, with its fused ring system, offers a platform for the design of novel biological probes.

Activity-based probes (ABPs) are powerful tools for studying enzyme function and activity in complex biological systems. frontiersin.org These probes typically consist of a reactive group (warhead), a recognition element, and a reporter tag. By modifying the this compound structure, it is conceivable to develop ABPs targeted to specific enzymes. For instance, the amine group could be functionalized with a reactive electrophile, and a fluorophore could be appended to another part of the molecule.

Furthermore, the development of fluorogenic reactions, where fluorescence is generated upon a specific chemical transformation, is a rapidly growing area of chemical biology. nih.gov A this compound-based probe could be designed to be non-fluorescent until it reacts with a specific analyte or enzyme, leading to a "turn-on" fluorescence signal. This would enable no-wash live-cell imaging, a significant advantage in studying dynamic cellular processes.

Table 2: Potential Design of this compound-Based Biological Probes

Probe TypeTargetPotential Mechanism
Activity-Based Probe Specific enzymes (e.g., proteases, kinases)Covalent modification of the enzyme's active site.
Fluorogenic Probe Cellular analytes (e.g., reactive oxygen species)Analyte-triggered chemical reaction leading to fluorescence.
Staining Agent Cellular organellesSpecific accumulation in organelles based on physicochemical properties.

The synthesis and biological evaluation of such probes would provide valuable insights into various cellular functions and disease states.

Future Prospects in Chemical Biology and Medicinal Chemistry

The versatility of the this compound scaffold presents numerous opportunities for future research in both chemical biology and medicinal chemistry. The principles of combinatorial chemistry could be applied to generate libraries of this compound analogs for screening against a wide range of biological targets. researchgate.net

In chemical biology, the focus will likely be on developing more sophisticated molecular tools. This includes the creation of photo-activatable or photo-switchable probes that allow for precise spatial and temporal control over biological processes. Moreover, the integration of this compound-based probes with advanced imaging techniques could provide unprecedented views of molecular events in living systems.

From a medicinal chemistry perspective, the exploration of this compound derivatives is far from exhausted. nih.govnih.gov While one prominent member of this class is a well-established therapeutic, the vast chemical space around this scaffold remains largely unexplored for other indications. By employing modern drug discovery strategies, such as structure-activity relationship (SAR) studies and computational modeling, novel therapeutic agents with improved efficacy and selectivity could be developed. researchgate.net The chlorine atom, a common feature in many pharmaceuticals, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. nih.gov

Challenges and Opportunities in this compound Research

Despite the promising future, research on novel applications of this compound is not without its challenges. A primary hurdle is the synthetic complexity of creating diverse libraries of derivatives. The multi-ring structure requires sophisticated synthetic strategies to achieve specific modifications.

Another challenge lies in the thorough characterization of the biological effects of new this compound compounds. Ensuring target specificity and minimizing off-target effects is crucial for the development of reliable biological probes and safe therapeutic agents. This requires a multidisciplinary approach, combining synthetic chemistry, cell biology, and pharmacology.

However, these challenges also present significant opportunities. Overcoming the synthetic hurdles will lead to the discovery of new chemical reactions and methodologies. The detailed biological investigation of novel this compound derivatives will deepen our understanding of complex biological systems and may uncover new therapeutic targets. The interdisciplinary nature of this research fosters collaboration between chemists, biologists, and material scientists, which can accelerate innovation.

Q & A

Q. Q. How can researchers tailor presentations of C19H22ClN findings for journals with diverse audiences (e.g., medicinal chemistry vs. pharmacology)?

  • Methodological Answer :
  • Audience Analysis : For pharmacology journals, emphasize dose-response curves and in vivo efficacy . For chemistry journals, highlight synthetic innovation and spectroscopic validation .
  • Visual Abstracts : Use simplified schematics (2–3 structures max) with color coding to depict key findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.